Bienvenue dans la boutique en ligne BenchChem!

4-ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide

Data availability Prospective purchase risk Medicinal chemistry decision-making

4-Ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide (CAS 2034248-04-7) is a synthetic small-molecule sulfonamide (C19H20N2O4S; MW 372.44 g/mol) featuring a 4-ethoxy-3-methylbenzenesulfonamide head group linked via a methylene bridge to a 2-(furan-2-yl)pyridin-4-yl tail. The compound belongs to the class of N-(heteroarylmethyl)-benzenesulfonamides, a scaffold recurrently explored in medicinal chemistry for sigma receptor modulation and kinase inhibition, though no peer-reviewed target engagement data have been publicly disclosed for this specific entity.

Molecular Formula C19H20N2O4S
Molecular Weight 372.44
CAS No. 2034248-04-7
Cat. No. B2560752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide
CAS2034248-04-7
Molecular FormulaC19H20N2O4S
Molecular Weight372.44
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3)C
InChIInChI=1S/C19H20N2O4S/c1-3-24-18-7-6-16(11-14(18)2)26(22,23)21-13-15-8-9-20-17(12-15)19-5-4-10-25-19/h4-12,21H,3,13H2,1-2H3
InChIKeyQFQMBFVOJYVGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide (CAS 2034248-04-7): Procurement-Grade Structural and Class Baseline


4-Ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide (CAS 2034248-04-7) is a synthetic small-molecule sulfonamide (C19H20N2O4S; MW 372.44 g/mol) featuring a 4-ethoxy-3-methylbenzenesulfonamide head group linked via a methylene bridge to a 2-(furan-2-yl)pyridin-4-yl tail . The compound belongs to the class of N-(heteroarylmethyl)-benzenesulfonamides, a scaffold recurrently explored in medicinal chemistry for sigma receptor modulation and kinase inhibition, though no peer-reviewed target engagement data have been publicly disclosed for this specific entity [1]. Its structural juxtaposition of an electron-rich furan, a π-deficient pyridine, and a substituted benzenesulfonamide creates a pharmacophore geometry that is sensitive to even minor substituent changes, making direct analog-to-analog substitution unreliable without experimental validation.

Why Generic Substitution of 4-Ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide Is Scientifically Unjustified Without Direct Comparative Data


Within the N-(heteroarylmethyl)-benzenesulfonamide series, the nature and position of aryl substituents are known to dictate sigma receptor subtype selectivity, physicochemical properties, and off-target liability [1]. For example, in a related patent series, the exchange of a furan-2-yl for a thiophen-2-yl on the pyridine ring altered the lipophilicity and hydrogen-bond-acceptor capacity sufficiently to re-rank lead series . The target compound's specific combination – a 4-ethoxy group (moderate electron-donating, lipophilic), a 3-methyl group (ortho-directing, steric), and a furan-2-yl-pyridine tail (dual heteroaromatic π-surface) – yields a unique electronic and steric fingerprint. Consequently, swapping this compound for a close analog (e.g., differing only in the alkoxy chain length or the heterocycle attached to the pyridine) risks unpredictable shifts in potency, selectivity, solubility, or metabolic stability. Procurement decisions must therefore be anchored in compound-specific evidence rather than class-based assumptions.

Quantitative Differential Evidence for 4-Ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide: Acknowledged Data Scarcity and Structural Class Inference


Declaration of High-Strength Differential Evidence Limitation

An exhaustive search of public databases (PubMed, PubChem, ChEMBL, BindingDB, Google Patents, EPA CompTox) returned no direct head-to-head quantitative biological or physicochemical comparison data for 4-ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide (CAS 2034248-04-7) against any named comparator. The compound does not appear in any peer-reviewed research article, patent example, or authoritative database entry with assay results. Consequently, high-strength differential evidence (Evidence_Tag: 'Direct head-to-head comparison') is currently unavailable from non-excluded sources . Prospective buyers should be aware that purchasing decisions cannot be supported by published comparator-based performance data.

Data availability Prospective purchase risk Medicinal chemistry decision-making

Structural Determinants of Sigma Receptor Affinity: Class-Level Extrapolation from Pyridine-Sulfonamide Patent Landscape

The patent US20240254115A1 describes a series of pyridine-sulfonamide derivatives as sigma-1 and sigma-2 receptor ligands. While the target compound itself is not exemplified, the disclosed SAR indicates that the benzenesulfonamide substitution pattern (particularly alkoxy chain length and methyl group presence) modulates sigma-1 Ki values across a range of 1–1000 nM [1]. A closely related analog in the same chemotype space, an isopropyl-imidazole-sulfonamide (BDBM349570), exhibited a sigma-1 Ki of 1.30 nM in radioligand displacement assays [2]. By class-level inference, the furan-2-yl-pyridine tail present in the target compound may engage π-stacking interactions with sigma receptor aromatic residues, but without direct measurement, the potency and selectivity of the target compound relative to this benchmark cannot be asserted.

Sigma receptor Structure-activity relationship Sulfonamide pharmacophore

Predicted Lipophilicity Differentiation: In Silico cLogP Comparison with the 4-Methoxy Analog

Using fragment-based calculation (SwissADME method approximation), the target compound's 4-ethoxy substituent is predicted to increase cLogP by approximately +0.5 log units relative to the hypothetical 4-methoxy analog (4-methoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide; not commercially listed), due to the additional methylene unit [1]. This lipophilicity shift can affect membrane permeability, solubility, and metabolic clearance, meaning the two compounds are not interchangeable in cell-based or in vivo assays even if they appear structurally similar.

Lipophilicity ADME prediction Drug-likeness

Best Application Scenarios for Procuring 4-Ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide Given Current Evidence


Exploratory Sigma Receptor Ligand Screening in a Panel of CNS Targets

Based on the class-level inference from the pyridine-sulfonamide sigma ligand patent landscape [1], this compound is a suitable candidate for initial radioligand displacement screening against sigma-1 and sigma-2 receptors. Its structural features align with the pharmacophore requirements described in US20240254115A1. Procurement is justified only if the buyer intends to generate primary data in a defined sigma receptor assay and benchmark the results against known ligands such as haloperidol (sigma-1 Ki ≈ 1–5 nM) or the patent example BDBM349570 (sigma-1 Ki = 1.30 nM).

Building Block for Late-Stage Functionalization of the Furan Moiety

The furan-2-yl group on the pyridine ring provides a synthetic handle for oxidative ring-opening, Diels-Alder cycloaddition, or electrophilic substitution, enabling diversification into a library of analogs. This compound may serve as a versatile intermediate for medicinal chemistry campaigns targeting protein-protein interactions or kinase ATP-binding sites, where the furan can be replaced with more polar heterocycles to modulate potency and solubility.

Physicochemical Comparator in a Matched Molecular Pair Analysis

Given the predicted cLogP differentiation of approximately +0.5 log units versus the 4-methoxy analog [2], this compound can be employed in a matched molecular pair (MMP) study to isolate the impact of alkoxy chain extension on solubility, permeability, and metabolic stability. Such studies provide valuable internal decision-making data for lead optimization programs, even in the absence of published comparator information.

Quote Request

Request a Quote for 4-ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.